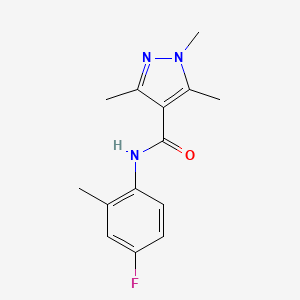
N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide (abbreviated as FMTP) is a pyrazole compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide as a COX-2 inhibitor involves the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This results in a reduction in the inflammatory response and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide exhibits potent COX-2 inhibitory activity, with an IC50 value of 0.3 μM. In vivo studies have shown that N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide reduces the levels of prostaglandins and inflammatory cytokines, resulting in a reduction in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide is its potent COX-2 inhibitory activity, which makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Therefore, further studies are needed to optimize the formulation and dosage of N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide for its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the optimization of the formulation and dosage of N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide for its potential use as a herbicide. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide in vivo, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the condensation of 4-fluoro-2-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent acylation with acetic anhydride. The final product is obtained after recrystallization from ethanol. The yield of N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide is approximately 70%, and the purity can be determined by melting point analysis and spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in the inflammatory response and is overexpressed in various types of cancer. N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to exhibit potent COX-2 inhibitory activity, making it a promising candidate for the development of anti-inflammatory and anti-cancer drugs.
In addition to its medicinal properties, N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has also been investigated for its potential use in agriculture as a herbicide. N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the growth of various weeds, making it a potential alternative to traditional herbicides that have adverse effects on the environment.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-8-7-11(15)5-6-12(8)16-14(19)13-9(2)17-18(4)10(13)3/h5-7H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBIUYQXNVEWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
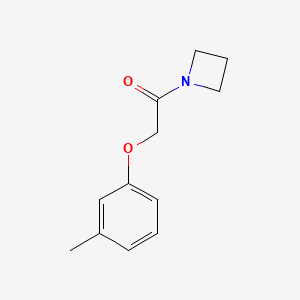
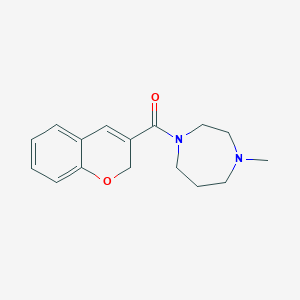
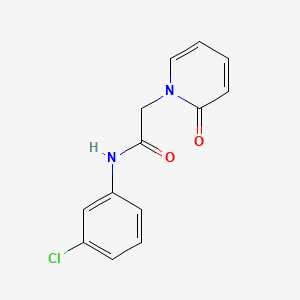
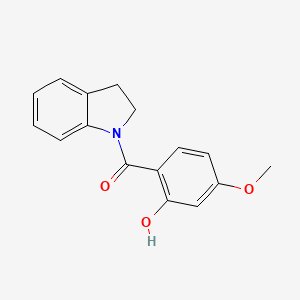
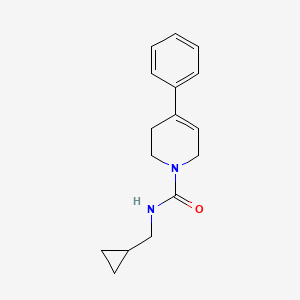
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)

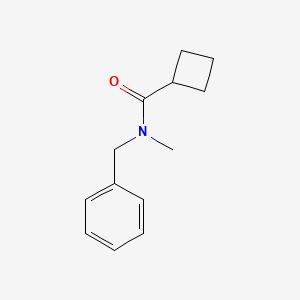
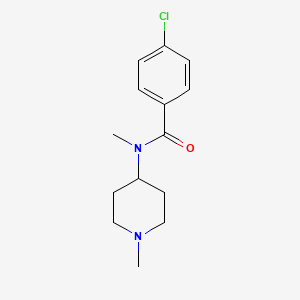
![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
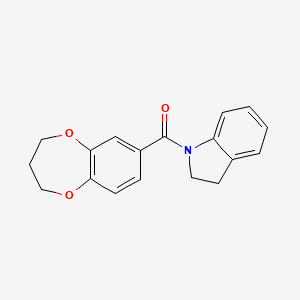
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)